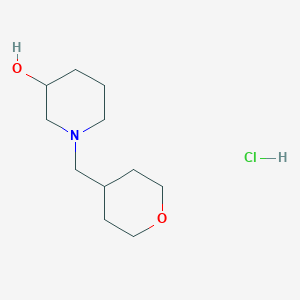![molecular formula C17H11ClN2OS B2383476 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 844650-87-9](/img/structure/B2383476.png)
4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The structure of pyrimidines is versatile and allows for a great number of modifications. This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .Applications De Recherche Scientifique
EGFR Tyrosine Kinase Inhibitors
- Field : Biomedical Research, Oncology
- Summary : N-substituted benzofuro[2,3-d]pyrimidine-4-amines have been synthesized and evaluated as novel EGFR tyrosine kinase inhibitors .
- Methods : The compounds were synthesized using a transition metal-free method from shikimic acid, a renewable biomass . The compounds were then tested for their inhibitory effect against EGFR tyrosine kinase .
- Results : Among the compounds tested, compound 5h exhibited the most potent inhibitory effect against EGFR tyrosine kinase with an IC50 of 1.7 nM. It also showed excellent antiproliferative activity against A431 and A549 cell lines with a GI50 of 5.1 and 12.3 μM, respectively .
Organic Optoelectronic Devices
- Field : Materials Chemistry, Optoelectronics
- Summary : 4,4’-bibenzo[c]thiophene derivatives have been synthesized and characterized for their potential use in organic optoelectronic devices .
- Methods : The derivatives were synthesized and their optical and electrochemical properties were determined using FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV), and density functional theory (DFT) calculations .
- Results : The photoabsorption and fluorescence maxima of the derivatives exhibited bathochromic shifts. The HOMO and LUMO energy levels also rose, with the rise of the HOMO energy level being larger than that of the LUMO energy level .
Analgesics
- Field : Pharmacology
- Summary : Some benzofuran and benzothiophene derivatives have been synthesized and tested as analgesics .
- Methods : The specific methods of synthesis and testing are not detailed in the available information .
- Results : Some of the synthesized compounds, such as compounds 4a, 13a, showed analgesic activity .
Synthesis of Benzofuro- and Benzothieno [2,3-c]pyridines
- Field : Organic Chemistry
- Summary : An efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide has been developed. This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines .
- Methods : The compounds were synthesized using a copper-catalyzed annulation of ketoxime acetates with acetoacetanilide .
- Results : This method provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .
Synthesis of Hexacyclic Heteroaromatic Compounds
- Field : Organic Chemistry
- Summary : Benzofuro-, benzothieno- and indolo [2,3-b]benzothiopyrano [4,3,2-de]1,8-naphthyridines, which are original hexacycles of helical nature, have been synthesized .
- Methods : Different approaches were designed and the goal was achieved from 2-chloro-4-fluoropyridine, in five steps .
- Results : The original polycyclic compounds obtained were evaluated as protein kinase inhibitors, and the results were rationalized by molecular modeling experiments .
Synthesis of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)]
- Field : Inorganic Chemistry
- Summary : The reaction of different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine leads to the formation of two different compounds .
- Methods : The compounds were synthesized using different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine .
- Results : The results of the elemental analysis reveal a composition of Co (NCS)2(ClBP)4 (1) and Co (NCS)2(ClBP)2 (2) .
Synthesis of Benzofuro- and Benzothieno [2,3-c]pyridines
- Field : Organic Chemistry
- Summary : An efficient copper-catalyzed annulation of ketoxime acetates with acetoacetanilide has been developed. This strategy provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines .
- Methods : The compounds were synthesized using a copper-catalyzed annulation of ketoxime acetates with acetoacetanilide .
- Results : This method provides an alternate route towards the synthesis of benzofuro- and benzothieno [2,3-c]pyridines with good functional group tolerance and operational simplicity .
Synthesis of Hexacyclic Heteroaromatic Compounds
- Field : Organic Chemistry
- Summary : Benzofuro-, benzothieno- and indolo [2,3-b]benzothiopyrano [4,3,2-de]1,8-naphthyridines, which are original hexacycles of helical nature, have been synthesized .
- Methods : Different approaches were designed and the goal was achieved from 2-chloro-4-fluoropyridine, in five steps .
- Results : The original polycyclic compounds obtained were evaluated as protein kinase inhibitors, and the results were rationalized by molecular modeling experiments .
Synthesis of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)]
- Field : Inorganic Chemistry
- Summary : The reaction of different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine leads to the formation of two different compounds .
- Methods : The compounds were synthesized using different ratios of Co (NCS)2 and 4- (4-chlorobenzyl)pyridine .
- Results : The results of the elemental analysis reveal a composition of Co (NCS)2(ClBP)4 (1) and Co (NCS)2(ClBP)2 (2) .
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKCTIZESVIED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)


![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)



![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2383413.png)
![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)